molecular formula C12H21NO3 B11880624 Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate

Cat. No.: B11880624
M. Wt: 227.30 g/mol
InChI Key: PVCGKYNHCDSDLP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with a suitable cyclobutyl derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The bromomethyl group can be substituted with other nucleophiles to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug design and development.

  • Drug Development : The compound has been explored for its potential in synthesizing drugs targeting specific enzymes and receptors. For instance, derivatives of azetidine compounds have been studied for their roles in treating inflammatory disorders and autoimmune diseases .
  • Immunosuppressive Agents : Research indicates that compounds similar to this compound can be used to develop Janus kinase inhibitors, which are significant for immunosuppression .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

  • Synthesis of Complex Molecules : The compound can undergo various chemical reactions, including acylation and alkylation, to yield more complex azetidine derivatives. These derivatives often exhibit enhanced biological activity and specificity towards certain targets .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Study on Synthesis Methods : A study highlighted the multi-step organic reactions required to synthesize this compound effectively, with an emphasis on optimizing reaction conditions such as temperature and solvent choice to enhance yield and purity .
  • Biological Activity Assessment : Research has shown that azetidine derivatives can modulate the activity of phosphoinositide 3-kinase (PI3K), which is implicated in various diseases, including cancer. This suggests that this compound could play a role in developing anticancer agents .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate (CAS: 1823792-34-2) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • Purity : Minimum 95% .

Synthesis Methods

Recent studies have focused on the synthesis of this compound using green chemistry principles. A notable method involves the use of microchannel reactors for efficient and environmentally friendly production. This method not only improves yield but also reduces the environmental impact associated with traditional synthetic routes .

Biological Activity

The biological activity of this compound is primarily linked to its structural similarities with other azetidine derivatives, which have shown promising results in various pharmacological studies.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting specific signaling pathways associated with inflammatory responses. For instance, azetidine derivatives have been explored as selective inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory cytokine signaling .

2. Case Studies and Experimental Findings

  • Study on JAK Inhibition : A comparative study highlighted the efficacy of azetidine derivatives, including this compound, as potential JAK inhibitors. The compound demonstrated significant inhibition of IL-6 and IL-23 signaling pathways, which are critical in conditions such as rheumatoid arthritis .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. However, further toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1823792-34-2227.3 g/molAnti-inflammatory properties
Baricitinib1187594-09-7387.4 g/molJAK1/JAK2 inhibition
Tert-butyl 3-hydroxyazetidine-1-carboxylate2756801201.26 g/molAnti-inflammatory activity

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8(7-13)9-4-5-10(9)14/h8-10,14H,4-7H2,1-3H3

InChI Key

PVCGKYNHCDSDLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCC2O

Origin of Product

United States

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